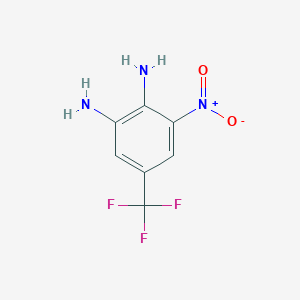

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

概要

説明

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of nitro, trifluoromethyl, and diamine functional groups on a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 5-(trifluoromethyl)benzene-1,2-diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

Nitration: Using a nitrating mixture to introduce the nitro group.

Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.

Quality Control: Ensuring the purity and consistency of the final product through analytical methods like NMR, HPLC, and LC-MS.

化学反応の分析

Types of Reactions

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Various electrophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-5-(trifluoromethyl)benzene-1,2-diamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives, though less common.

科学的研究の応用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex organic molecules. Key reactions include:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon, yielding 3-amino-5-(trifluoromethyl)benzene-1,2-diamine.

- Substitution : The amino groups can participate in nucleophilic substitution reactions, facilitating the formation of derivatives with diverse substituents.

- Oxidation : Although less common, oxidation reactions can occur under specific conditions.

These reactions highlight the compound's role as an intermediate in synthetic pathways leading to pharmaceuticals and agrochemicals.

Material Science

In material science, 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine is explored for developing new materials with tailored properties. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance in polymers and coatings. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation.

Pharmaceutical Research

The compound acts as an intermediate in synthesizing potential drug candidates. Its unique structure allows for modifications that can lead to biologically active molecules. For instance, derivatives of this compound have been investigated for their antitumor and antibacterial properties. Studies have shown that compounds derived from this structure exhibit promising activity against various pathogens, making them candidates for further drug development .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in developing agrochemicals and pesticides. Its reactivity allows for the synthesis of herbicides and fungicides that target specific pathways in plants or pests. The trifluoromethyl group enhances the bioactivity and environmental stability of these agrochemicals.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that modifications of this compound led to compounds with significant cytotoxic effects against cancer cell lines. The research focused on optimizing the synthesis process to enhance yield and biological activity, confirming the potential of this compound in cancer therapeutics .

Case Study 2: Development of New Agrochemicals

Researchers synthesized several derivatives of this compound aimed at improving pest resistance in crops. Field trials indicated that these new formulations provided effective control over target pests while minimizing environmental impact.

作用機序

The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry.

類似化合物との比較

Similar Compounds

3-Nitro-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a trifluoromethyl group.

3,5-Diaminobenzotrifluoride: Contains two amino groups and a trifluoromethyl group but lacks the nitro group.

5-(Trifluoromethyl)benzene-1,3-diamine: Similar but with different positions of the amino groups.

Uniqueness

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both nitro and trifluoromethyl groups makes it highly electron-deficient, influencing its reactivity and making it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

生物活性

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 2078-01-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoromethyl group on a benzene ring with two amino groups at the 1 and 2 positions. This arrangement contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3N3O2 |

| Molecular Weight | 215.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the nitration of 5-(trifluoromethyl)benzene-1,2-diamine followed by purification steps to isolate the desired compound. The process may include:

- Nitration : The trifluoromethyl-substituted benzene is subjected to nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on substituted aromatic amines have shown efficacy against various bacterial strains. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar activities.

Anticancer Potential

Preliminary studies suggest that derivatives of aromatic diamines can exhibit anticancer activity through mechanisms such as:

- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in cancer cells.

- Induction of apoptosis : Certain diamines can trigger programmed cell death in malignant cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways critical for cell proliferation and survival.

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated various substituted benzene derivatives for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed significant inhibition zones, suggesting potential for development as antimicrobial agents . -

Anticancer Research :

In vitro assays demonstrated that certain amino-substituted benzene derivatives could inhibit cancer cell lines (e.g., HeLa cells). These findings support further exploration into the anticancer potential of structurally related compounds .

特性

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYZWVAWJMKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174860 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2078-01-5 | |

| Record name | 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。